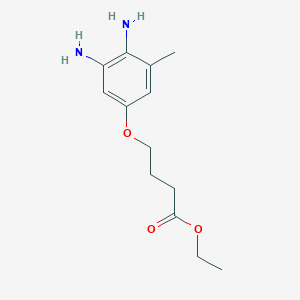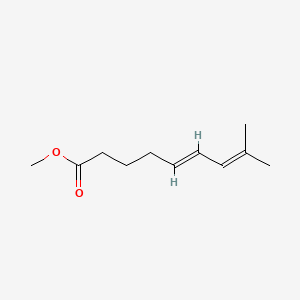![molecular formula C23H43N8O16P3 B13856369 5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) is a complex organic compound with significant applications in various scientific fields. This compound is a modified nucleotide, which plays a crucial role in biochemical and molecular biology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process typically starts with the protection of the amino and hydroxyl groups to prevent unwanted side reactions. This is followed by the coupling of the protected nucleotide with the desired amino acid derivatives under controlled conditions. Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, involving stringent quality control measures at each step. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in studying DNA and RNA interactions, as well as protein-nucleotide interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of 5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N6-(6-Aminohexyl)-ATP-5-FAM
- 8-(6-Aminohexyl)-amino-ATP-5-FAM
Uniqueness
5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxyuridine 5’-(tetrahydrogen triphosphate) is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile tool in scientific research, with applications spanning multiple disciplines.
Properties
Molecular Formula |
C23H43N8O16P3 |
|---|---|
Molecular Weight |
780.6 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[2-[6-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C23H43N8O16P3/c24-15(6-5-9-29-22(25)26)21(35)28-8-4-2-1-3-7-27-18(33)10-14-12-31(23(36)30-20(14)34)19-11-16(32)17(45-19)13-44-49(40,41)47-50(42,43)46-48(37,38)39/h12,15-17,19,32H,1-11,13,24H2,(H,27,33)(H,28,35)(H,40,41)(H,42,43)(H4,25,26,29)(H,30,34,36)(H2,37,38,39)/t15-,16+,17-,19-/m1/s1 |
InChI Key |
USWLLKQGGCFINF-SFNKJDCFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)[C@@H](CCCN=C(N)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)C(CCCN=C(N)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


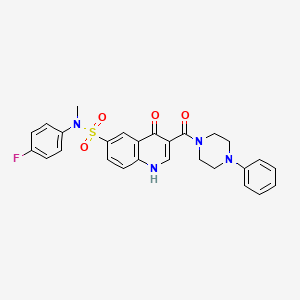
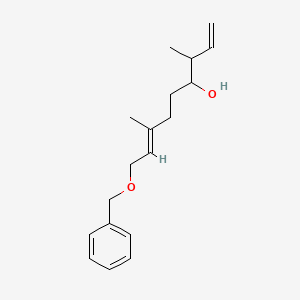
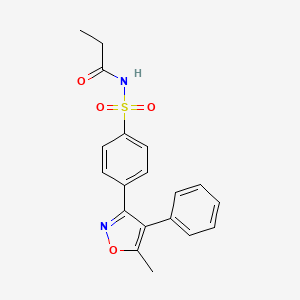
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)

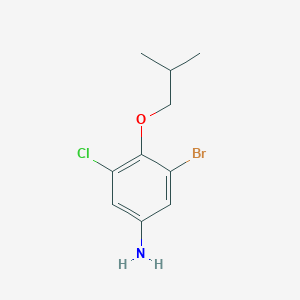
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
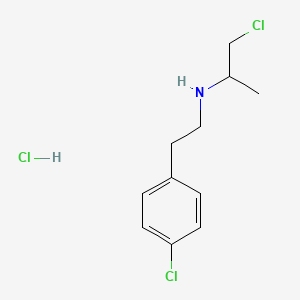

![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
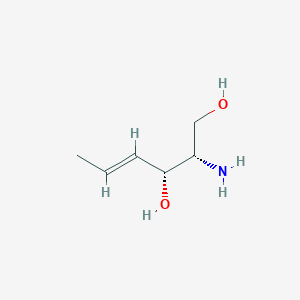
![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
